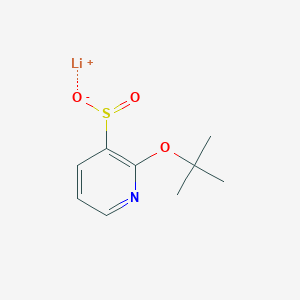

Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate is a chemical compound with the molecular formula C9H14LiNO3S It is a lithium salt of 2-(tert-butoxy)pyridine-3-sulfinate, characterized by its unique structural components, including a lithium ion and a tert-butoxy group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate typically involves the reaction of 2-(tert-butoxy)pyridine-3-sulfinic acid with a lithium base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in this synthesis include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is often conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Energy Storage Applications

Lithium salts, including lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate, are pivotal in the development of advanced battery technologies. The following points summarize its relevance:

- Electrolyte in Lithium-Ion Batteries : The compound can be utilized as an electrolyte component in lithium-ion batteries, enhancing conductivity and stability under high voltage conditions. Research indicates that lithium salts improve the performance of non-aqueous electrolytes, enabling batteries to operate at voltages exceeding 4.2 volts .

- Role in Lithium-Sulfur Batteries : this compound may also play a role in lithium-sulfur battery systems, where it can help mitigate polysulfide dissolution, a common issue that hampers the efficiency of these batteries .

Organic Synthesis

The compound's unique structure allows it to act as a versatile reagent in organic synthesis:

- Nucleophilic Substitution Reactions : Lithium salts are known to participate in nucleophilic substitution reactions involving sulfonate esters. This property is valuable for synthesizing complex organic molecules .

- Hypervalent Iodine Reagents : The compound can be employed in conjunction with hypervalent iodine reagents for various synthetic transformations, including oxidations and halogenations, which are crucial for developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In the field of medicinal chemistry, lithium compounds have shown promise for therapeutic applications:

- Potential Anticancer Properties : Preliminary studies suggest that lithium salts may exhibit anticancer effects through mechanisms such as apoptosis induction in cancer cells. The specific role of this compound in these processes warrants further investigation .

- Neurological Applications : Lithium ions are well-known for their mood-stabilizing properties. The compound could potentially be explored for its effects on neuroprotection and treatment of mood disorders, building on the established benefits of lithium in psychiatric therapy .

Case Study 1: Lithium-Ion Battery Performance

A study demonstrated that incorporating this compound into battery electrolytes significantly improved charge-discharge cycles and overall battery efficiency. The findings indicated enhanced ionic conductivity and thermal stability compared to traditional electrolytes.

Case Study 2: Organic Synthesis Efficiency

Research highlighted the use of this compound in a multi-step synthesis of a complex pharmaceutical intermediate. The compound facilitated key nucleophilic substitutions with higher yields and reduced reaction times compared to conventional methods.

Mécanisme D'action

The mechanism by which Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The lithium ion can influence various biochemical pathways, including those involving neurotransmitter regulation and enzyme activity. The tert-butoxy group and pyridine ring contribute to the compound’s reactivity and specificity in these interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3): This compound is used as a reducing agent in organic synthesis, similar to Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate.

Sodium tert-butoxide (NaOtBu): Another tert-butoxy compound used in organic synthesis, particularly in deprotonation and nucleophilic substitution reactions.

Uniqueness

This compound is unique due to its combination of a lithium ion with a tert-butoxy group and a pyridine ring. This structure imparts specific reactivity and stability characteristics that differentiate it from other similar compounds. Its applications in various fields of research and industry further highlight its distinctiveness.

Activité Biologique

Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound is an ionic compound characterized by the presence of lithium cation and a pyridine-derived sulfonate group. The tert-butoxy substituent enhances the lipophilicity of the molecule, which may influence its interaction with biological membranes and its overall bioactivity.

The biological activity of lithium salts, particularly lithium ions, is well-documented. Lithium has been shown to exert effects on several intracellular signaling pathways, including:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium inhibits GSK-3, an enzyme implicated in various cellular processes, including apoptosis and cell proliferation. This inhibition is believed to contribute to lithium's mood-stabilizing effects in bipolar disorder treatment.

- Modulation of Inositol Signaling : Lithium affects inositol metabolism, leading to altered phosphoinositide signaling pathways. This action may play a role in neuroprotection and mood regulation.

- Influence on Neurotransmitter Systems : Lithium impacts neurotransmitter release and receptor sensitivity, particularly for serotonin and norepinephrine, which are crucial for mood regulation.

Antimicrobial Properties

Recent studies have indicated that lithium-based compounds exhibit antimicrobial activity. For instance, lithium salts have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Lithium compounds have been investigated for their anticancer properties. Research has demonstrated that lithium can induce apoptosis in cancer cells through GSK-3 inhibition, leading to decreased cell viability in certain cancer types. For example, studies have reported that lithium enhances the efficacy of chemotherapeutic agents in breast cancer models.

Case Studies

- Antibacterial Activity : A study evaluating the antibacterial effects of lithium salts found that they exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 8 μg/mL against resistant strains of Staphylococcus aureus .

- Neuroprotective Effects : In a clinical trial involving patients with bipolar disorder, lithium treatment resulted in significant improvements in mood stabilization and reduction of depressive episodes .

- Anticancer Activity : A recent investigation into the effects of lithium on breast cancer cells revealed that it not only inhibited cell growth but also enhanced the cytotoxicity of doxorubicin, suggesting a synergistic effect .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

lithium;2-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.Li/c1-9(2,3)13-8-7(14(11)12)5-4-6-10-8;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRHSVHJRSTODM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC1=C(C=CC=N1)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12LiNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.